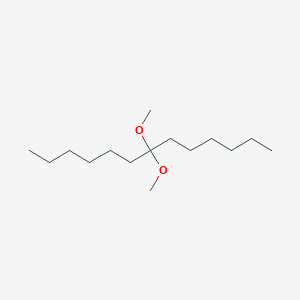
Tridecane, 7,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecane, 7,7-dimethoxy-: is an organic compound with the molecular formula C15H32O2 It is a derivative of tridecane, where two methoxy groups are attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 7,7-dimethoxy- typically involves the alkylation of tridecane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Tridecane, 7,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecane, 7,7-dimethoxy- can undergo oxidation reactions, where the methoxy groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form tridecane by removing the methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed:
Oxidation: Formation of tridecanone derivatives.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted tridecane derivatives.
Scientific Research Applications
Chemistry: Tridecane, 7,7-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to study the effects of methoxy groups on biological activity. It serves as a model compound for understanding the interactions between methoxy-substituted hydrocarbons and biological systems.
Medicine: Tridecane, 7,7-dimethoxy- has potential applications in drug development. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Tridecane, 7,7-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the presence of the methoxy groups.
Comparison with Similar Compounds
Tridecane: The parent hydrocarbon without methoxy groups.
7-Methoxytridecane: A derivative with a single methoxy group.
7,7-Dimethyltridecane: A derivative with two methyl groups instead of methoxy groups.
Uniqueness: Tridecane, 7,7-dimethoxy- is unique due to the presence of two methoxy groups at the same carbon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific chemical reactions that are not possible with its analogs.
Properties
CAS No. |
145070-64-0 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
7,7-dimethoxytridecane |
InChI |
InChI=1S/C15H32O2/c1-5-7-9-11-13-15(16-3,17-4)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI Key |
DNCZXWZIQCAWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


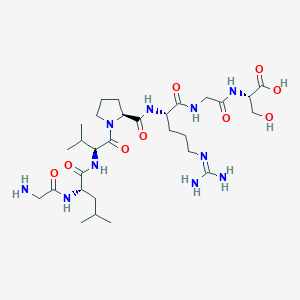
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
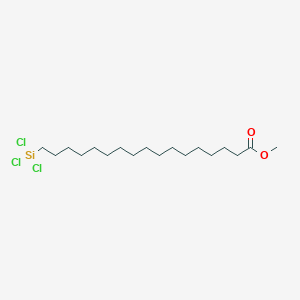
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
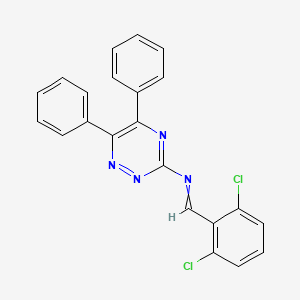
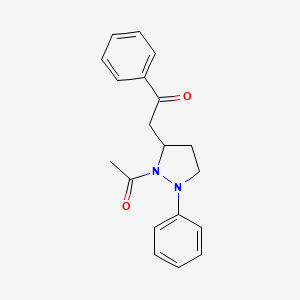
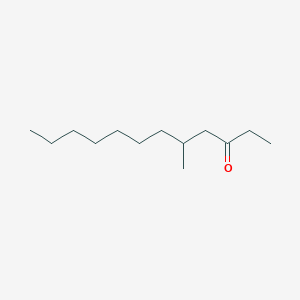

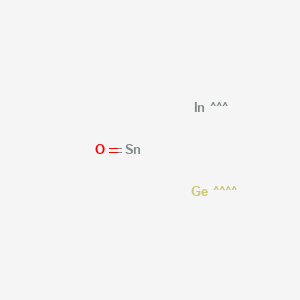
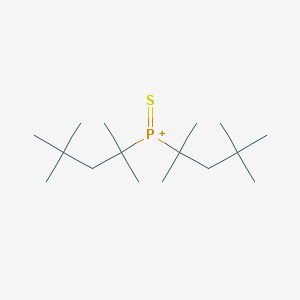
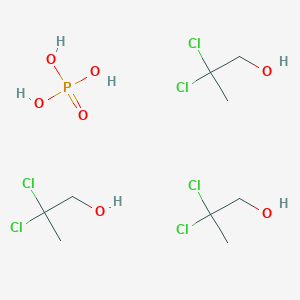
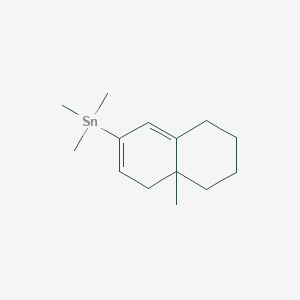
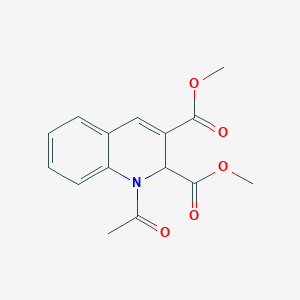
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
